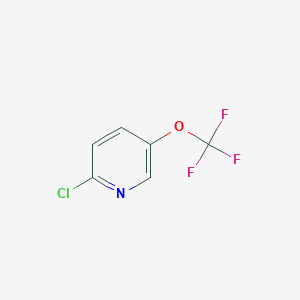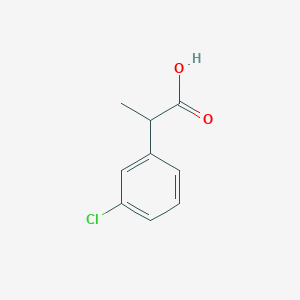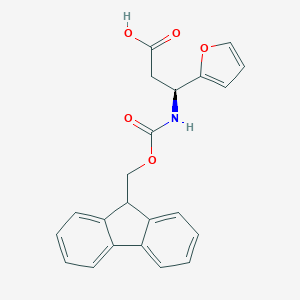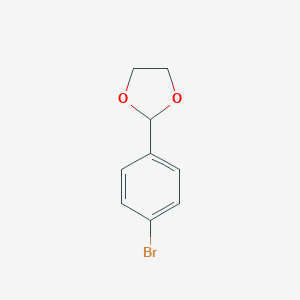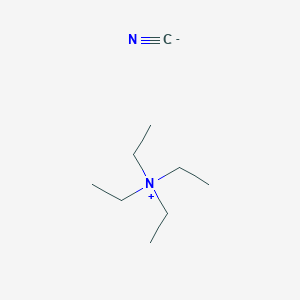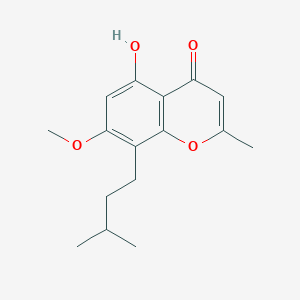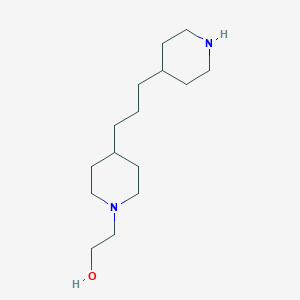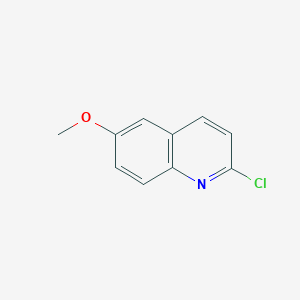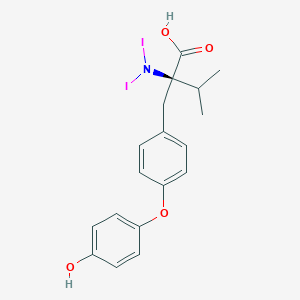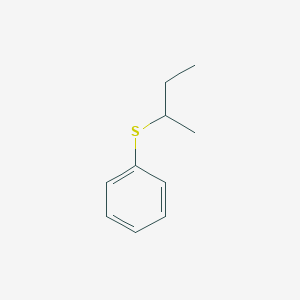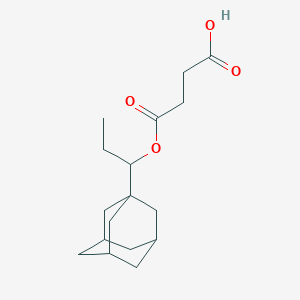
Succinic acid, mono(1-(1-adamantyl)propyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinic acid, mono(1-(1-adamantyl)propyl) ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This ester is a derivative of succinic acid, a dicarboxylic acid that is naturally found in the body and plays a crucial role in the citric acid cycle. The mono(1-(1-adamantyl)propyl) ester of succinic acid has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various therapeutic applications.
Mechanism Of Action
The exact mechanism of action of succinic acid, mono(1-(1-adamantyl)propyl) ester is not fully understood, but it is thought to act by modulating the immune response. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines such as interleukin-10. This suggests that it may have a dual effect on the immune system, suppressing the inflammatory response while also promoting tissue repair.
Biochemical And Physiological Effects
In addition to its anti-inflammatory properties, succinic acid, mono(1-(1-adamantyl)propyl) ester has been shown to exhibit a range of other biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders such as Alzheimer's disease and Parkinson's disease. It has also been shown to have neuroprotective properties, which may make it a promising candidate for the treatment of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the key advantages of succinic acid, mono(1-(1-adamantyl)propyl) ester is its relatively low toxicity. This makes it a suitable candidate for use in preclinical studies, where toxicity is a significant concern. However, one of the limitations of this ester is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research into succinic acid, mono(1-(1-adamantyl)propyl) ester. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, as it has been shown to exhibit anti-proliferative properties in vitro. Additionally, further research is needed to fully understand the mechanism of action of this ester and to identify any potential side effects or limitations in its use.
Synthesis Methods
The synthesis of succinic acid, mono(1-(1-adamantyl)propyl) ester involves the esterification of succinic acid with 1-(1-adamantyl)propanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or chromatography. The synthesis of this ester is relatively straightforward and can be carried out using commercially available reagents.
Scientific Research Applications
Succinic acid, mono(1-(1-adamantyl)propyl) ester has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its use as an anti-inflammatory agent. Studies have shown that this ester can inhibit the production of pro-inflammatory cytokines, which are molecules that play a crucial role in the inflammatory response. This makes it a promising candidate for the treatment of inflammatory disorders such as arthritis and asthma.
properties
CAS RN |
15037-74-8 |
|---|---|
Product Name |
Succinic acid, mono(1-(1-adamantyl)propyl) ester |
Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H26O4/c1-2-14(21-16(20)4-3-15(18)19)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,2-10H2,1H3,(H,18,19) |
InChI Key |
KIUUQEXLYNUBTC-UHFFFAOYSA-N |
SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O |
synonyms |
Succinic acid hydrogen 1-[1-(1-adamantyl)propyl] ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



